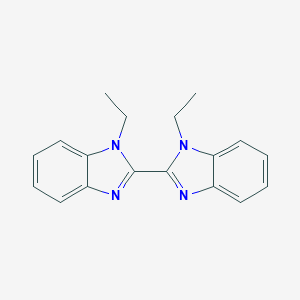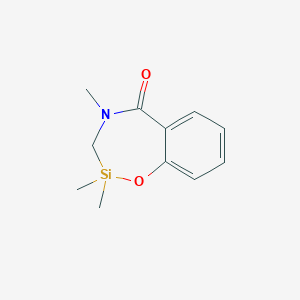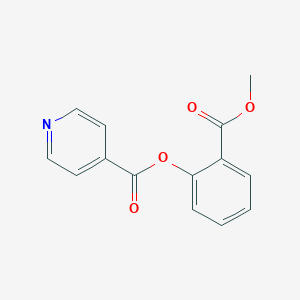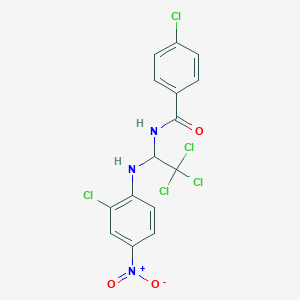![molecular formula C14H13F3N4O2S B377264 ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate](/img/structure/B377264.png)
ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate typically involves the condensation of an appropriate hydrazine derivative with an ethyl ester of a thiazole carboxylic acid. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction parameters and purification techniques is crucial to achieve high yields and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biology: It is used in biochemical assays and studies to understand its interactions with biological molecules.
Agriculture: The compound may have applications as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
- Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]propanoate
- Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoate
Uniqueness
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a thiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H13F3N4O2S |
|---|---|
Poids moléculaire |
358.34g/mol |
Nom IUPAC |
ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C14H13F3N4O2S/c1-2-23-12(22)11(10-7-24-13(18)19-10)21-20-9-5-3-4-8(6-9)14(15,16)17/h3-7,20H,2H2,1H3,(H2,18,19)/b21-11- |
Clé InChI |
KLPOWIWYUYVXQW-NHDPSOOVSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C2=CSC(=N2)N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/C2=CSC(=N2)N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butyl-N-(4-{[(4-hexylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B377182.png)
![(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B377183.png)

![N-{3-bromo-4-[2-bromo-4-(diethylamino)benzyl]phenyl}-N,N-diethylamine](/img/structure/B377187.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B377192.png)
![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)

![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)

![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)
